7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Catalog No.
S2705737
CAS No.
1698028-11-3
M.F
C8HBrCl3FN2
M. Wt
330.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

CAS Number

1698028-11-3

Product Name

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

IUPAC Name

7-bromo-2,4,6-trichloro-8-fluoroquinazoline

Molecular Formula

C8HBrCl3FN2

Molecular Weight

330.36

InChI

InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H

InChI Key

MZPLLPUWIXCTEI-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl

Solubility

not available

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a halogenated quinazoline derivative with the molecular formula C₈HBrCl₃FN₂ and a molecular weight of 330.37 g/mol. This compound appears as a white crystalline powder and is noted for its relatively low solubility in water, while being soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. The compound's structure includes multiple halogen substituents, which contribute to its chemical reactivity and biological properties .

, primarily halogenation and cyclization processes. For instance, quinazolines are generally synthesized through reactions involving halogenated precursors and various nucleophiles. A notable method includes the use of trifluorobenzonitrile and guanidine carbonate to create novel derivatives . The compound can also participate in nucleophilic substitution reactions due to the presence of halogen atoms, which can be replaced by various nucleophiles under appropriate conditions.

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features suggest potential as an anticancer agent, as many quinazoline derivatives have been shown to inhibit specific cancer cell lines . The presence of multiple halogen atoms may enhance its affinity for biological targets, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline can be achieved through several methods:

  • Halogenation Reactions: Starting from a suitable quinazoline precursor, halogenation can be performed using bromine or chlorine reagents.
  • Cyclization: The formation of the quinazoline ring can occur via cyclization reactions involving amino acids or amines.
  • Multistep Synthesis: Recent studies have demonstrated rapid synthetic methods that involve multiple steps including cyclization, chlorination, and nucleophilic substitution .

This compound has potential applications in pharmaceuticals, particularly as a building block for developing new drugs targeting cancer and other diseases. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex molecules with desired biological activities .

Interaction studies involving 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline focus on its binding affinity to various biological targets. Preliminary research indicates that its halogenated structure may enhance interactions with specific enzymes or receptors involved in disease pathways. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Differences
7-Bromo-2,4-dichloro-6-fluoroquinazoline0.95Fewer chlorine substituents; different biological activity potential .
7-Bromo-4-chloro-8-fluoroquinazoline0.94Different positioning of chlorine; may exhibit varied pharmacological properties .
7-Bromo-4-chloro-6-fluoroquinazoline0.89Similar core structure but different halogen distribution .
7-Bromo-4,6-dichloro-8-fluoroquinazoline0.87Contains two chlorine atoms at different positions; affects reactivity .
7-Bromo-2,4-dichloro-8-fluoroquinazoline0.95Similar but lacks one chlorine atom compared to the target compound .

The uniqueness of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline lies in its specific combination of bromine and multiple chlorine atoms at defined positions on the quinazoline ring, which may confer distinct biological activities not found in its analogs.

XLogP3

4.9

Dates

Modify: 2023-08-16

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